3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide
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Overview
Description
US8569313, Inhibitor 15, is a selective inhibitor of matriptase, a type of serine protease involved in various physiological and pathological processes. Matriptase is known to play a role in cancer progression, making inhibitors like US8569313 valuable in cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of US8569313, Inhibitor 15, involves the preparation of meta-substituted phenyl sulfonyl amides of secondary amino acid amides. The reaction conditions typically include the use of sulfonyl chlorides and secondary amines under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of US8569313, Inhibitor 15, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: US8569313, Inhibitor 15, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfonyl derivatives.
Scientific Research Applications
US8569313, Inhibitor 15, has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine proteases.
Biology: Investigated for its role in modulating biological pathways involving matriptase.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit matriptase, which is implicated in tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays for detecting matriptase activity.
Mechanism of Action
US8569313, Inhibitor 15, exerts its effects by binding to the active site of matriptase, thereby inhibiting its proteolytic activity. The compound interacts with key amino acid residues in the active site, preventing substrate binding and subsequent cleavage. This inhibition disrupts the downstream signaling pathways involved in cancer cell proliferation and metastasis .
Comparison with Similar Compounds
US8569313, Inhibitor 18: Another matriptase inhibitor with a similar structure but different substituents on the phenyl ring.
US8569313, Inhibitor 19: A structurally related compound with variations in the amino acid amide moiety.
Uniqueness: US8569313, Inhibitor 15, is unique due to its specific meta-substituted phenyl sulfonyl amide structure, which provides high selectivity and potency against matriptase. This selectivity makes it a valuable tool in studying the role of matriptase in various biological processes and its potential as a therapeutic target .
Properties
Molecular Formula |
C28H39N7O3S |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C28H39N7O3S/c29-12-9-19-10-13-35(14-11-19)28(36)25(16-20-3-1-5-22(15-20)27(31)32)34-39(37,38)24-6-2-4-21(17-24)23-7-8-26(30)33-18-23/h1-6,15,17,19,23,25,34H,7-14,16,18,29H2,(H2,30,33)(H3,31,32) |
InChI Key |
JLKDEEFFWQESQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC1C2=CC(=CC=C2)S(=O)(=O)NC(CC3=CC(=CC=C3)C(=N)N)C(=O)N4CCC(CC4)CCN)N |
Origin of Product |
United States |
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